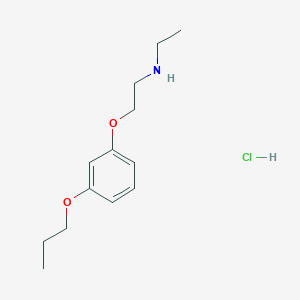
N-(2-cyanophenyl)-2-(2-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(2-isopropylphenoxy)acetamide, commonly known as ACPA, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. ACPA belongs to the class of compounds known as CB1 receptor agonists, which have been shown to have a range of effects on the body's endocannabinoid system. In
Mécanisme D'action
ACPA acts as a selective agonist of the CB1 receptor, which is part of the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, inflammation, mood regulation, and appetite. ACPA binds to the CB1 receptor and activates it, leading to downstream effects on the body's endocannabinoid system.
Biochemical and Physiological Effects:
ACPA has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to have analgesic effects in models of acute and chronic pain. ACPA has also been shown to have anti-inflammatory effects in models of inflammation. In addition, ACPA has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ACPA in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system and study its effects on various physiological processes. A limitation of using ACPA is its potential to produce off-target effects, as it may bind to other receptors in addition to the CB1 receptor. In addition, the use of ACPA in lab experiments may not fully capture the complexity of the endocannabinoid system in vivo.
Orientations Futures
There are several future directions for research on ACPA. One area of interest is its potential to treat conditions such as epilepsy, anxiety, and depression. ACPA may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases. In addition, further research is needed to fully understand the effects of ACPA on the endocannabinoid system and its potential for off-target effects. Overall, ACPA is a promising compound for further research and development in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of ACPA involves the reaction of 2-isopropylphenol with 2-chloroacetyl chloride to form 2-(2-isopropylphenoxy)acetamide. This intermediate is then reacted with 2-cyanophenylboronic acid in the presence of a palladium catalyst to yield ACPA. The synthesis of ACPA has been well-established in the literature and can be carried out on a large scale.
Applications De Recherche Scientifique
ACPA has been widely studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. ACPA has also been investigated for its potential to treat conditions such as epilepsy, anxiety, and depression. In addition, ACPA has been used as a tool compound to study the endocannabinoid system and its role in various physiological processes.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)15-8-4-6-10-17(15)22-12-18(21)20-16-9-5-3-7-14(16)11-19/h3-10,13H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOZRGFRXAWUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-(5-phenyl-3-isoxazolyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5374425.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5374432.png)
![7-(3-methylbenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5374435.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)

![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)

![4-bromo-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374460.png)
![N-(4-chlorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5374474.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374480.png)
![ethyl 3-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5374491.png)
![1-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-4-(hydroxymethyl)-4-azepanol](/img/structure/B5374512.png)
![{methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5374515.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate](/img/structure/B5374517.png)